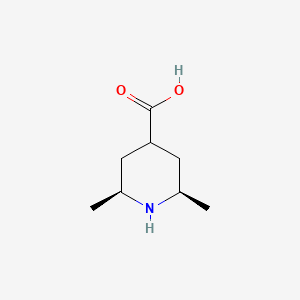
methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate, can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Some thiophene-based compounds are used in pharmaceuticals for their biological activities.
Mecanismo De Acción
The mechanism of action of methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate
- Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles
Uniqueness
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the ester functional group at the 2-position can lead to distinct chemical and biological properties compared to other thiophene derivatives .
Propiedades
IUPAC Name |
methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-5-3-6(10-4-5)7(8)9-2/h3,6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJCTJHBDUQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(SC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)

![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)


